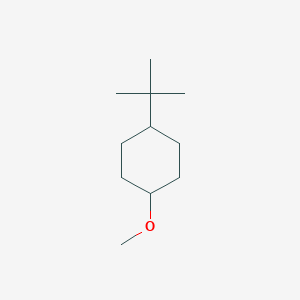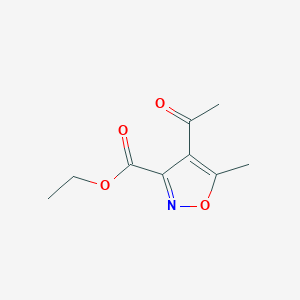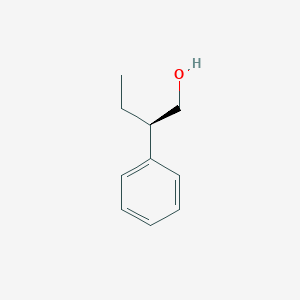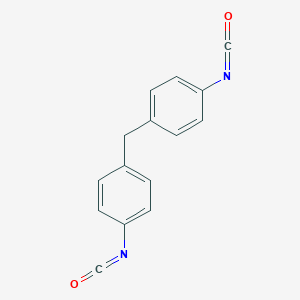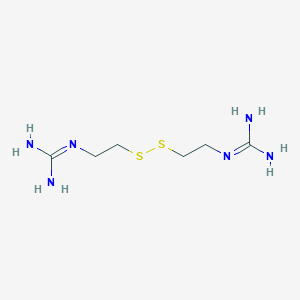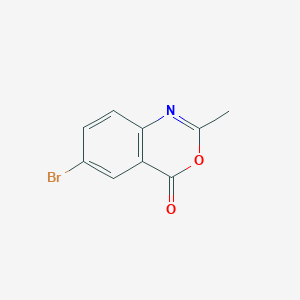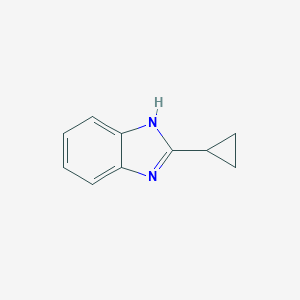
2-cyclopropyl-1H-benzimidazole
Vue d'ensemble
Description
2-Cyclopropyl-1H-benzimidazole is a heterocyclic organic compound that features a benzimidazole core with a cyclopropyl group attached to the second carbon atom. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer activities . The unique structure of this compound makes it a compound of interest in various fields of scientific research and industrial applications.
Applications De Recherche Scientifique
2-Cyclopropyl-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mécanisme D'action
Target of Action
2-Cyclopropyl-1H-Benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse anticancer activities . The primary targets of these compounds are often cancer cells, where they interact with various cellular components to inhibit growth and proliferation .
Mode of Action
The mode of action of this compound, like other benzimidazole derivatives, is believed to involve competition with purines, integral parts of bacterial strains. This competition results in the inhibition of bacterial nucleic acids and protein synthesis . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Biochemical Pathways
Benzimidazole derivatives are known to impact a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities, in addition to their anticancer properties .
Pharmacokinetics
Benzimidazole derivatives are generally known for their broad range of chemical and biological properties, suggesting they may have favorable pharmacokinetic profiles .
Result of Action
The result of the action of this compound is likely the inhibition of growth and proliferation of target cells, such as cancer cells . This is achieved through the compound’s interaction with its targets and subsequent changes in cellular processes .
Action Environment
The action of this compound, like other benzimidazole derivatives, can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, temperature, and more . .
Analyse Biochimique
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve competition with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis .
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives are generally stable and can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzimidazole derivatives have been reported to exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Benzimidazole derivatives are known to interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Benzimidazole derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with cyclopropyl carboxylic acid or its derivatives under acidic conditions. One common method includes the use of a dehydrating agent such as polyphosphoric acid or a catalyst like copper iodide in the presence of a base . The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of heterogeneous catalysts, such as nano-Fe3O4/chitosan, has been reported to improve the selectivity and reusability of the catalyst, making the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce functional groups at specific positions on the benzimidazole ring.
Reduction: Reduction reactions using agents such as sodium borohydride can modify the benzimidazole core, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial properties.
5,6-Dimethyl-1H-benzimidazole: An integral part of the structure of vitamin B12.
Comparison: 2-Cyclopropyl-1H-benzimidazole is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. Compared to other benzimidazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
2-cyclopropyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQZKAMBZDAMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360148 | |
| Record name | 2-cyclopropyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16405-79-1 | |
| Record name | 2-cyclopropyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions "Synthesis and molecular docking study of some 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives". Can you elaborate on how these derivatives might interact with the urease enzyme based on this study?
A1: The study employed molecular docking simulations to predict the binding interactions of the synthesized 2-cyclopropyl-1H-benzimidazole derivatives with the urease enzyme. [] While the abstract doesn't detail specific interactions, it suggests that the presence of triazole, oxadiazole, and imine functionalities on the core this compound structure plays a crucial role in their inhibitory activity. These functionalities likely participate in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with the active site residues of the urease enzyme, potentially hindering substrate binding or disrupting the catalytic mechanism. Further experimental validation like enzyme kinetic studies would be necessary to confirm and characterize these interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
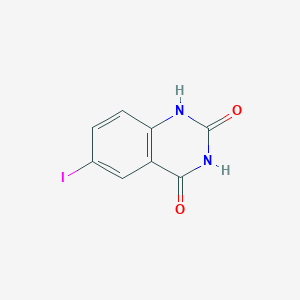
![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)
![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)
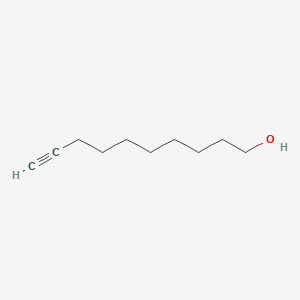
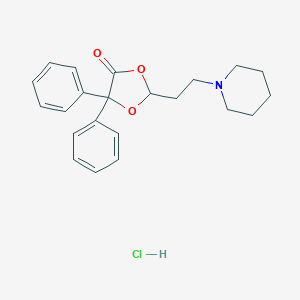
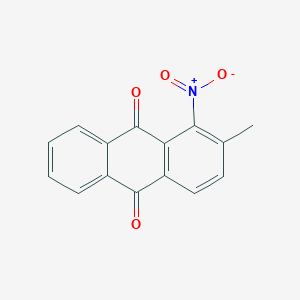
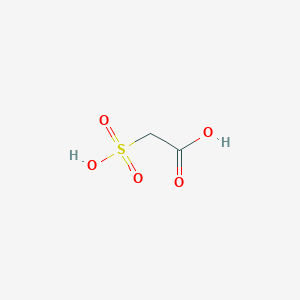
![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)
